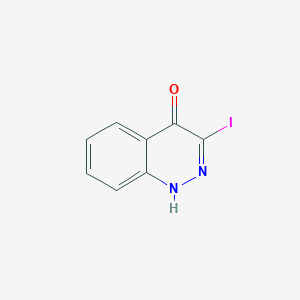

3-Iodocinnolin-4(1H)-one

Description

3-Iodocinnolin-4(1H)-one is a halogenated cinnolinone derivative characterized by an iodine atom at the 3-position of the cinnolinone scaffold. Cinnolinones are bicyclic aromatic compounds featuring a benzene ring fused to a pyridazinone moiety (two adjacent nitrogen atoms). The iodine substituent introduces steric bulk and electron-withdrawing effects, which may influence reactivity, solubility, and biological activity.

Propriétés

IUPAC Name |

3-iodo-1H-cinnolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O/c9-8-7(12)5-3-1-2-4-6(5)10-11-8/h1-4H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKZBITNHZWXBIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=NN2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512699 | |

| Record name | 3-Iodocinnolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82452-98-0 | |

| Record name | 3-Iodocinnolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodocinnolin-4(1H)-one typically involves the iodination of cinnolin-4(1H)-one. One common method is the electrophilic substitution reaction, where cinnolin-4(1H)-one is treated with iodine and a suitable oxidizing agent, such as potassium iodate, in an acidic medium. The reaction conditions often include:

Solvent: Acetic acid or a mixture of acetic acid and water.

Temperature: Room temperature to reflux conditions.

Reaction Time: Several hours to ensure complete iodination.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification techniques to obtain high yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Iodocinnolin-4(1H)-one can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation Reactions: The compound can be oxidized to form higher oxidation state derivatives.

Reduction Reactions: The keto group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution Reactions: Products with the iodine atom replaced by the nucleophile.

Oxidation Reactions: Oxidized derivatives with higher oxidation states.

Reduction Reactions: Alcohol derivatives of the original compound.

Applications De Recherche Scientifique

3-Iodocinnolin-4(1H)-one has several scientific research applications, including:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.

Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

Mécanisme D'action

The mechanism of action of 3-Iodocinnolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The iodine atom and the keto group play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The following table compares 3-Iodocinnolin-4(1H)-one with key structural analogs from the evidence:

Key Observations:

- Steric Influence : The iodine atom’s size may hinder interactions in biological targets compared to smaller substituents (e.g., methyl or methoxy groups).

- Aromaticity: Unlike dihydroquinazolinones, the fully aromatic cinnolinone core in this compound could enhance π-π stacking interactions in drug-receptor binding .

NMR Spectral Comparisons

While direct NMR data for this compound are unavailable, evidence from similar compounds highlights substituent-driven shifts:

- 1H NMR: Iodo-substituted analogs (e.g., 3-(2-Iodophenyl)quinazolin-4(3H)-one ) exhibit downfield shifts for protons near iodine due to deshielding. This contrasts with amino-substituted quinolinones, where NH₂ groups cause upfield shifts .

- 13C NMR : Carbon atoms adjacent to iodine typically show significant deshielding (~10–20 ppm), as seen in iodophenyl derivatives , whereas methoxy or methyl groups induce smaller shifts .

Activité Biologique

3-Iodocinnolin-4(1H)-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the synthesis, biological activity, and mechanisms of action associated with this compound, supported by relevant data and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the iodination of cinnolin-4(1H)-one. The compound can be synthesized through various methods, including electrophilic aromatic substitution reactions. The introduction of iodine at the 3-position enhances the compound's reactivity and biological profile.

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of this compound. It has shown significant cytotoxic effects against various cancer cell lines. For instance, in a study evaluating its effects on prostate cancer (PC-3) and breast cancer (MDA-MB-231) cell lines, it was found that:

- IC50 Values : The compound exhibited IC50 values ranging from 28 µM to 48 µM against different cancer cell lines, indicating its potency in inhibiting cell growth .

- Cell Viability : At a concentration of 10 µM, cell viability in MDA-MB-231 cells dropped to less than 47%, showcasing its effectiveness in reducing tumor cell proliferation .

The mechanism through which this compound exerts its anticancer effects is believed to involve the inhibition of Hsp90 (Heat Shock Protein 90). This protein is crucial for the stability and function of various oncogenic proteins. Key findings include:

- Degradation of CDK4 : The compound induces degradation of cyclin-dependent kinase 4 (CDK4), a critical regulator of cell cycle progression. This was evidenced by Western blot analysis showing a decrease in CDK4 levels without affecting GAPDH, indicating selective action on Hsp90 client proteins .

- Heat Shock Response : The treatment with this compound did not trigger a significant heat shock response, suggesting that it may selectively inhibit tumor growth while sparing normal cells .

Data Summary

The following table summarizes key findings related to the biological activity and cytotoxicity of this compound:

| Cell Line | IC50 (µM) | Viability at 10 µM (%) | Mechanism |

|---|---|---|---|

| MDA-MB-231 | <47 | <47 | Hsp90 inhibition |

| PC-3 | 28 | Significant reduction | CDK4 degradation |

| MRC-5 (normal cells) | >82 | >82 | Selective targeting |

Study on Anticancer Efficacy

A recent study focused on the efficacy of various derivatives, including this compound, against cancer cell lines. The results indicated that compounds with similar structures exhibited varying degrees of cytotoxicity. Notably, derivatives showed a concentration-dependent decrease in cell viability across tested lines, reinforcing the need for further exploration into structure-activity relationships .

Comparative Analysis with Other Compounds

In comparative analyses with other known anticancer agents, this compound demonstrated superior activity against specific cancer types. For example, when tested alongside standard chemotherapeutics, it exhibited lower IC50 values in resistant cancer cell lines, suggesting potential as an alternative therapeutic option .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.